3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-15-4-3-13(10-16(15)20)18(23)22-17(12-5-8-24-9-6-12)14-2-1-7-21-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZHPPNVUYUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The difluoro groups and other functional groups on the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Benzamide Derivatives
- The oxan-4-yl group enhances solubility, while the pyridin-3-yl moiety may facilitate π-π stacking with biological targets.
- 3,4-Dichloro Analogs (): Compounds such as 4d, 4e, and 4f feature 3,4-dichloro substitutions on benzamide, coupled with thiazole rings and pyridin-3-yl groups.
Oxan-4-yl and Pyridin-3-yl Substituents
- Target Compound : The oxan-4-yl (tetrahydropyran) group introduces a saturated oxygen-containing ring, improving aqueous solubility compared to purely aromatic systems. The pyridin-3-yl group may enhance binding to kinase targets via nitrogen lone-pair interactions.
- Compound: Contains an oxan-4-ylmethylamino group and a sulfonylbenzamide core. The oxan group here similarly improves solubility, but the sulfonyl functionality introduces polar characteristics distinct from the target’s amide linkage .
3,4-Difluoro Substituted Analogs
- Compound (3,4-difluoro-N-(1-propanoyl-tetrahydroquinolin-7-yl)benzamide): Shares the 3,4-difluoro benzamide core but replaces the oxan-pyridin-methyl group with a tetrahydroquinolin substituent. The tetrahydroquinolin moiety introduces rigidity and may influence blood-brain barrier penetration, contrasting with the target’s flexible hybrid substituent .
Physicochemical and Spectral Data
Table 1: Comparative Physicochemical Properties
Key Observations:
- Solubility: The oxan-4-yl group in the target and compounds likely improves solubility over purely aromatic systems (e.g., tetrahydroquinolin in ).
- Thermal Stability : Example 53 () shows a higher melting point (175–178°C), possibly due to extended aromaticity and hydrogen-bonding networks .
Biological Activity
3,4-Difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including difluoro groups and an oxan-4-yl-pyridin-3-yl moiety, suggest it may interact with various biological targets, leading to significant pharmacological effects. This article will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves several steps. A common method is the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions. The following steps outline the general synthetic route:
- Formation of Intermediates : Initial reactions create necessary precursors.
- Coupling Reaction : The key step involves coupling an appropriate boron reagent with a halogenated compound.
- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The difluoro and other functional groups can enhance binding affinity and specificity towards these targets.
Pharmacological Effects
Research has indicated several potential pharmacological effects of this compound:
- Anti-inflammatory Activity : Investigations have suggested that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown promise in inhibiting tumor cell growth, suggesting potential applications in oncology .
Case Studies and Research Findings
- In Vitro Studies : A study assessing the cytotoxic effects of various benzamide derivatives found that compounds similar to this compound exhibited selective toxicity against specific cancer cell lines while sparing normal cells .
- Larvicidal Activity : Research on related benzamide compounds highlighted their effectiveness against mosquito larvae, indicating potential applications in pest control .
- Fungicidal Activity : Compounds within the same chemical family demonstrated significant inhibitory effects against various fungal strains, showcasing their utility in agricultural applications .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
